4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

Catalog No.
S8188724
CAS No.
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

Product Name

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2

InChI Key

HFKMQDADJOVLCK-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CN2

Canonical SMILES

C1CNCC2=C1C=CN2
  • Potential applications based on structure

    Due to its structure containing both a pyrrole and pyridine ring, 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine could hold promise for research in medicinal chemistry. Pyrrole and pyridine rings are found in many biologically active molecules, and some researchers investigate novel heterocyclic compounds incorporating these rings for potential therapeutic applications [].

  • Availability of the compound

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is a bicyclic heterocyclic compound characterized by its unique fused ring structure. This compound is part of the pyrrolopyridine family and exhibits significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The molecular formula for 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine is C8H12N2, and it has a molecular weight of approximately 136.19 g/mol .

That make it valuable in synthetic chemistry:

  • Reduction: 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine can be reduced using sodium borohydride to yield more saturated derivatives.
  • Debenzylation: This reaction typically involves hydrogenation over palladium on carbon to remove benzyl groups from substituted derivatives.
  • Substitution Reactions: The compound can participate in electrophilic substitution reactions to form N-substituted analogues, expanding its chemical diversity .

Research indicates that 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine exhibits various pharmacological activities. It has been investigated for its potential as an:

  • Antidepressant: Some derivatives show promise in modulating neurotransmitter systems.
  • Anticancer Agent: Certain studies have highlighted its ability to inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth .

Several synthesis methods have been developed for 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine:

  • Reduction of Pyridinium Salts: A common method involves the reduction of pyridinium salts using sodium borohydride.
  • One-Pot Synthesis: Recent advancements include one-pot reactions that combine multiple steps into a single procedure, enhancing efficiency and yield .
  • Tandem Reactions: Techniques such as tandem aldol condensation have also been employed to synthesize derivatives of this compound in a streamlined manner .

The applications of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine span various fields:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs targeting neurological disorders and cancer.
  • Chemical Research: The compound serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.
  • Material Science: It is utilized in the development of materials with specific electronic or optical properties .

Studies on the interactions of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine with biological targets reveal its mechanism of action involves binding to specific receptors or enzymes. This interaction can modulate various biological pathways and contribute to its pharmacological effects. For instance:

  • Enzyme Inhibition: Certain derivatives have shown effectiveness as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors influencing mood and cognition .

Several compounds share structural similarities with 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridineSimilar bicyclic structure but different nitrogen positioningMay exhibit different biological activities
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridinePiperidine derivative with a phenyl groupPrimarily studied for neurological applications
2-Trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridineContains a trifluoroacetyl groupEnhanced lipophilicity may influence pharmacokinetics
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine-2-carboxylateCarboxylate ester derivativePotentially different reactivity profiles

The uniqueness of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridine lies in its specific structural arrangement and the resultant biological activities that differentiate it from these related compounds. Its potential applications in pharmacology and material science further underscore its significance in research and development contexts.

XLogP3

0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

122.084398327 g/mol

Monoisotopic Mass

122.084398327 g/mol

Heavy Atom Count

9

Dates

Last modified: 04-14-2024

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